molecular formula C19H17FN4O3 B2457565 6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034372-13-7

6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2457565
CAS No.: 2034372-13-7
M. Wt: 368.368
InChI Key: HKSMDPGKRXOFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as FPQ, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione binds to the ATP-binding pocket of CDK4, preventing the phosphorylation of retinoblastoma protein (Rb) and subsequent progression of the cell cycle. This results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as a cancer treatment, this compound has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, as well as reduce inflammation and oxidative stress in cells.

Advantages and Limitations for Lab Experiments

6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several advantages for lab experiments, including its high potency and selectivity for CDK4, as well as its ability to induce cell cycle arrest and apoptosis in cancer cells. However, this compound also has limitations, including its low solubility in water and potential toxicity to non-cancerous cells.

Future Directions

Future research on 6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione could focus on improving its solubility and reducing its toxicity, as well as exploring its potential as a treatment for other diseases beyond cancer. Additionally, further studies could investigate the effects of this compound on various signaling pathways and its potential for combination therapy with other cancer treatments.

Synthesis Methods

6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione can be synthesized through a multi-step process involving the reaction of 6-fluoro-3-nitroquinazoline-2,4(1H,3H)-dione with 1-picolinoylpiperidine in the presence of a reducing agent such as tin (II) chloride. The resulting intermediate is then subjected to cyclization with the aid of a base to yield this compound.

Scientific Research Applications

6-fluoro-3-(1-picolinoylpiperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been studied extensively for its potential as a kinase inhibitor, specifically as an inhibitor of the cyclin-dependent kinase 4 (CDK4). CDK4 plays a crucial role in cell cycle regulation and is often overexpressed in cancer cells. This compound has shown promising results in inhibiting CDK4, leading to cell cycle arrest and apoptosis in cancer cells.

Properties

IUPAC Name

6-fluoro-3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c20-12-4-5-15-14(11-12)17(25)24(19(27)22-15)13-6-9-23(10-7-13)18(26)16-3-1-2-8-21-16/h1-5,8,11,13H,6-7,9-10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSMDPGKRXOFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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